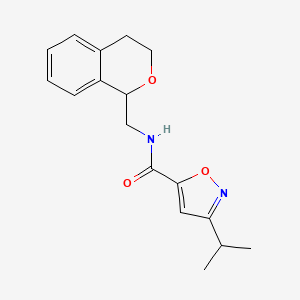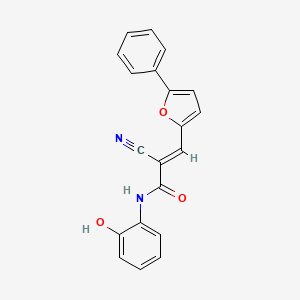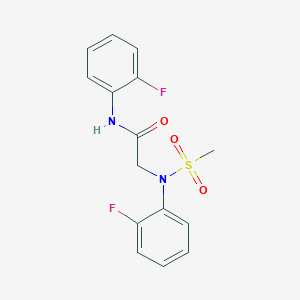![molecular formula C18H16O4 B5568952 8-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol CAS No. 6158-56-1](/img/structure/B5568952.png)
8-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol is a chemical compound with a complex structure that includes a quinoline core, a piperazine ring, and a chlorine atom
科学的研究の応用
8-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol typically involves multiple steps. One common method starts with the reaction of 2-chloro-1-fluoro-4-nitrobenzene with 1-ethylpiperazine in the presence of potassium carbonate (K2CO3) and dry N,N-dimethylformamide (DMF) at 90°C for 1 hour . This reaction forms an intermediate which is then further processed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
8-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.
作用機序
The mechanism of action of 8-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The chlorine atom and quinoline core can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-chloro-4-(4-ethylpiperazin-1-yl)aniline: Shares a similar piperazine ring and chlorine atom but differs in the core structure.
8-chloro-3-(1-methyl-piperidene-4-yl)-5H-benzo[5,6]cyclohepta[1,2b]pyridene-11(6H)-one: Another compound with a similar chlorine atom and piperazine ring but a different core structure.
Uniqueness
8-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties
特性
CAS番号 |
6158-56-1 |
|---|---|
分子式 |
C18H16O4 |
分子量 |
296.3 g/mol |
IUPAC名 |
1-ethoxyethenyl 2-benzoylbenzoate |
InChI |
InChI=1S/C18H16O4/c1-3-21-13(2)22-18(20)16-12-8-7-11-15(16)17(19)14-9-5-4-6-10-14/h4-12H,2-3H2,1H3 |
InChIキー |
UTBIOCCLEFQHNQ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CC2=C(NC3=C(C2=O)C=CC=C3Cl)C |
正規SMILES |
CCOC(=C)OC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5568869.png)
![1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5568881.png)

![2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide](/img/structure/B5568889.png)

![1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5568894.png)

![3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol](/img/structure/B5568906.png)
![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568923.png)
![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5568929.png)
![cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B5568936.png)
![N-(2-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5568957.png)


